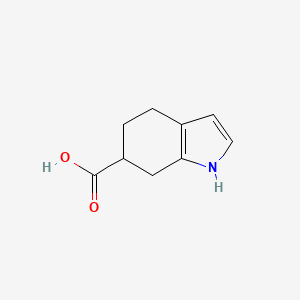4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid
CAS No.:
Cat. No.: VC16252638
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11NO2 |
|---|---|
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H11NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h3-4,7,10H,1-2,5H2,(H,11,12) |
| Standard InChI Key | MZNDUPHQKXDHKG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(CC1C(=O)O)NC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a six-membered cyclohexene ring fused to a five-membered pyrrole ring, with a carboxylic acid group (-COOH) at position 6. This configuration distinguishes it from related isomers such as 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, where the carboxylic acid occupies position 2 . The molecular formula is C₉H₁₁NO₂, with an average molecular mass of 165.19 g/mol and a monoisotopic mass of 165.08 g/mol .
Table 1: Comparative Molecular Properties of Tetrahydroindole Carboxylic Acids
The partial saturation of the indole ring reduces aromaticity, increasing conformational flexibility compared to fully aromatic indole derivatives like 1H-indole-6-carboxylic acid .
Synthesis and Modification Strategies
Ester Hydrolysis
As demonstrated in the synthesis of 1H-indole-6-carboxylic acid, hydrolysis of methyl or tert-butyl esters using lithium hydroxide in tetrahydrofuran/methanol/water mixtures represents a viable method to introduce the carboxylic acid group . For example, methyl indole-6-carboxylate undergoes hydrolysis at 60°C for 6 hours to yield the carboxylic acid with 95% efficiency . Adapting this approach to tetrahydroindole esters could provide access to the target compound.
Table 2: Representative Hydrolysis Conditions for Indole Carboxylates
| Substrate | Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Methyl indole-6-carboxylate | LiOH·H₂O, THF/MeOH/H₂O | 60°C | 6 h | 95% | |
| tert-Butyl tetrahydroindole-1-carboxylate | p-TsOH, isopropenyl acetate | Reflux | 5 h | 26% |
Physicochemical Properties
Solubility and Partitioning
The tetrahydroindole core enhances lipophilicity compared to fully aromatic analogs. For 1H-indole-6-carboxylic acid, experimental solubility in water is 0.776 mg/mL (0.00482 mol/L), with a calculated Log P (SILICOS-IT) of 1.89 . Introducing saturation likely increases solubility in organic solvents while reducing aqueous solubility due to disrupted π-π interactions.
Spectral Characteristics
While specific spectral data for 4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid is unavailable, related compounds exhibit diagnostic NMR signals:
-
¹H NMR: A multiplet at δ 6.51 ppm (H3-indole) and broad singlet at δ 11.43 ppm (NH) for 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid .
-
¹³C NMR: Carboxylic acid carbons typically resonate near δ 170 ppm.
Challenges and Future Directions
Synthetic Optimization
Current methods for tetrahydroindole synthesis suffer from moderate yields (e.g., 26% for tert-butyl 4,5,6,7-tetrahydro-4-oxoindole-1-carboxylate ). Future work should explore asymmetric hydrogenation catalysts or enzymatic routes to improve efficiency.
Computational Modeling
Molecular dynamics simulations could predict the compound’s binding affinity for biological targets. Parameters such as polar surface area (≈53.09 Ų for indole-6-carboxylic acid ) and Log D (pH-dependent Log P) require experimental validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume